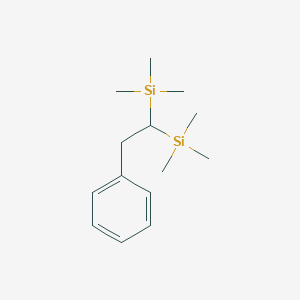
Trimethyl-(2-phenyl-1-trimethylsilylethyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl-(2-phenyl-1-trimethylsilylethyl)silane, also known as TES-Ph, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields. TES-Ph is a silane-based compound that has a phenyl group attached to a trimethylsilyl group, which makes it a versatile compound for various applications.
Mecanismo De Acción
Trimethyl-(2-phenyl-1-trimethylsilylethyl)silane has a unique mechanism of action that makes it a versatile compound for various applications. The phenyl group attached to the trimethylsilyl group provides a hydrophobic environment that can protect functional groups during chemical reactions. Additionally, the trimethylsilyl group can be easily removed under mild conditions, making it a useful protecting group for various functional groups.
Efectos Bioquímicos Y Fisiológicos
Trimethyl-(2-phenyl-1-trimethylsilylethyl)silane has not been extensively studied for its biochemical and physiological effects. However, it has been reported to be non-toxic and non-carcinogenic. Trimethyl-(2-phenyl-1-trimethylsilylethyl)silane has also been reported to have low acute toxicity in rats.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Trimethyl-(2-phenyl-1-trimethylsilylethyl)silane has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, Trimethyl-(2-phenyl-1-trimethylsilylethyl)silane can protect functional groups during chemical reactions, making it a useful reagent in organic synthesis. However, Trimethyl-(2-phenyl-1-trimethylsilylethyl)silane has some limitations, such as its high cost and limited availability.
Direcciones Futuras
Trimethyl-(2-phenyl-1-trimethylsilylethyl)silane has numerous potential future directions in various fields. One potential direction is its use as a precursor in the synthesis of TES-protected alcohols and amines. Another potential direction is its use as a reagent in the preparation of cross-coupling reagents. Moreover, Trimethyl-(2-phenyl-1-trimethylsilylethyl)silane can be used as a protecting group for various functional groups in organic synthesis. Further studies are needed to explore the full potential of Trimethyl-(2-phenyl-1-trimethylsilylethyl)silane in various fields.
Conclusion:
In conclusion, Trimethyl-(2-phenyl-1-trimethylsilylethyl)silane is a versatile compound that has numerous scientific research applications. It can be easily synthesized and purified, and it has a unique mechanism of action that makes it a useful reagent in organic synthesis. Trimethyl-(2-phenyl-1-trimethylsilylethyl)silane has several advantages for lab experiments, such as its stability and ability to protect functional groups during chemical reactions. However, Trimethyl-(2-phenyl-1-trimethylsilylethyl)silane has some limitations, such as its high cost and limited availability. Future studies are needed to explore the full potential of Trimethyl-(2-phenyl-1-trimethylsilylethyl)silane in various fields.
Métodos De Síntesis
Trimethyl-(2-phenyl-1-trimethylsilylethyl)silane can be synthesized through a Grignard reaction between trimethylsilyl chloride and 2-phenyl-1-trimethylsilyl-ethanone. The reaction yields Trimethyl-(2-phenyl-1-trimethylsilylethyl)silane as a clear, colorless liquid with a boiling point of 110-112°C. The synthesized compound can be purified through distillation or chromatography to obtain a high-purity product.
Aplicaciones Científicas De Investigación
Trimethyl-(2-phenyl-1-trimethylsilylethyl)silane has numerous scientific research applications due to its unique chemical properties. It is commonly used as a reagent in organic synthesis, specifically in the preparation of cross-coupling reagents. Trimethyl-(2-phenyl-1-trimethylsilylethyl)silane is also used as a protecting group for various functional groups in organic synthesis. Moreover, Trimethyl-(2-phenyl-1-trimethylsilylethyl)silane is used as a precursor in the synthesis of other important compounds such as TES-protected alcohols and amines.
Propiedades
Número CAS |
18551-87-6 |
|---|---|
Nombre del producto |
Trimethyl-(2-phenyl-1-trimethylsilylethyl)silane |
Fórmula molecular |
C14H26Si2 |
Peso molecular |
250.53 g/mol |
Nombre IUPAC |
trimethyl-(2-phenyl-1-trimethylsilylethyl)silane |
InChI |
InChI=1S/C14H26Si2/c1-15(2,3)14(16(4,5)6)12-13-10-8-7-9-11-13/h7-11,14H,12H2,1-6H3 |
Clave InChI |
PUQKQEPWTZSKGK-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)C(CC1=CC=CC=C1)[Si](C)(C)C |
SMILES canónico |
C[Si](C)(C)C(CC1=CC=CC=C1)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



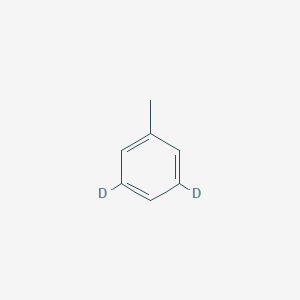
![Carbamic acid, [(4-methylphenyl)sulfonyl]-, 1-methylethyl ester](/img/structure/B99908.png)
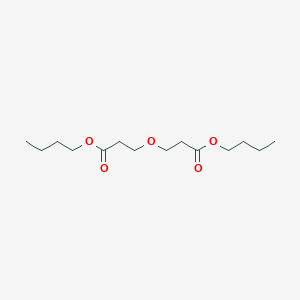
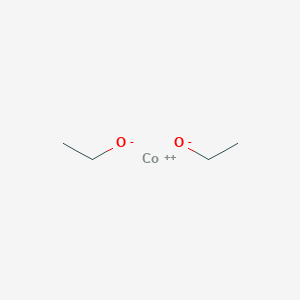
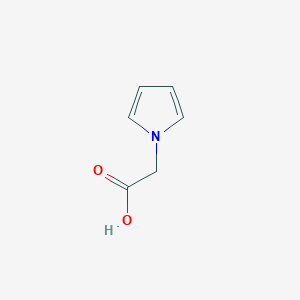
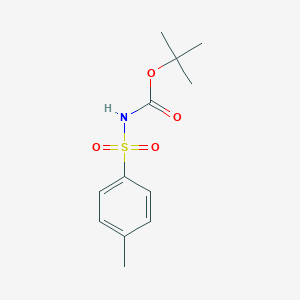

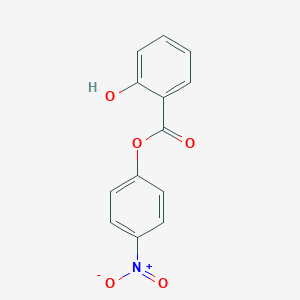
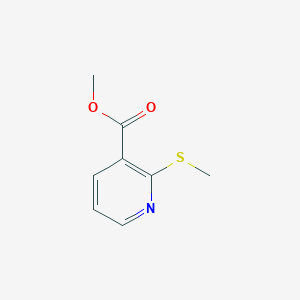
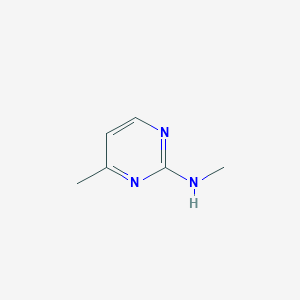
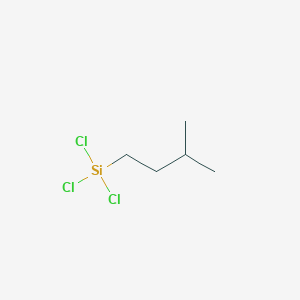
![[6-(4-Pyrimidin-2-onyl)thymine]](/img/structure/B99929.png)
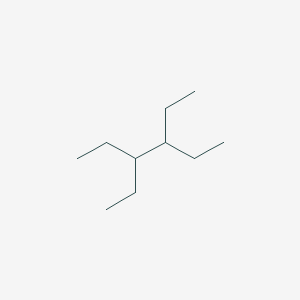
![Methyl 5-methoxybenzo[b]thiophene-2-carboxylate](/img/structure/B99931.png)